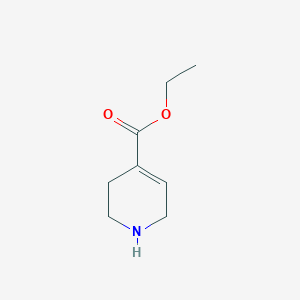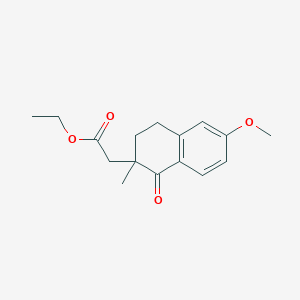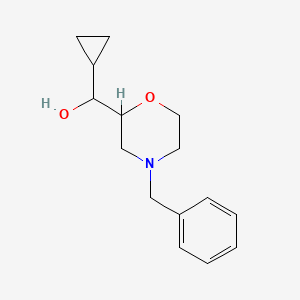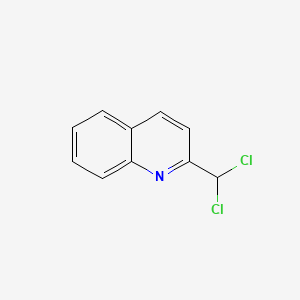
2-(dichloromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dichloromethyl)quinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a dichloromethyl group attached to the second position of the quinoline ring. This modification imparts unique chemical properties to the compound, making it of interest for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloromethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline with dichloromethylating agents under controlled conditions. For instance, the reaction of quinoline with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to make the process more environmentally friendly and sustainable .
化学反应分析
Types of Reactions
2-(dichloromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the dichloromethyl group can yield quinoline-2-methyl derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(dichloromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(dichloromethyl)quinoline involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in the compound’s biological effects .
相似化合物的比较
2-(dichloromethyl)quinoline can be compared with other similar compounds such as:
Quinoline: The parent compound, which lacks the dichloromethyl group.
Quinoline, 2-methyl-: A derivative with a methyl group at the second position instead of a dichloromethyl group.
Quinoline, 2-chloromethyl-: A derivative with a chloromethyl group at the second position.
Uniqueness
The presence of the dichloromethyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .
Similar Compounds
- Quinoline
- Quinoline, 2-methyl-
- Quinoline, 2-chloromethyl-
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
4032-52-4 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC 名称 |
2-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H |
InChI 键 |
GNDZFSJQKPWSDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

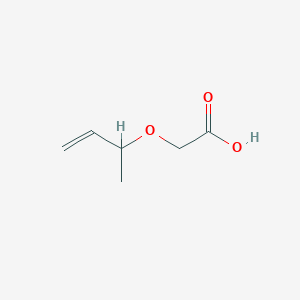
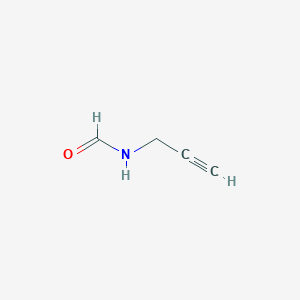
![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[1-(ethenylsulfonyl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B8743440.png)
